![molecular formula C9H10N4O2S2 B215118 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that exhibits biological activity and has been extensively studied for its mechanism of action and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways and ultimately result in the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide have been extensively studied. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yield. Additionally, it exhibits significant biological activity, making it an ideal candidate for various scientific studies. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For the study of this compound include the development of novel derivatives, its use as a therapeutic agent, and its potential use as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide involves the reaction of 2-mercapto-1-methylimidazole with 3-chloropyridine-2-sulfonamide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant biological activity against a range of diseases, including cancer, inflammation, and microbial infections. Additionally, this compound has been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
Nom du produit |
6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide |
|---|---|
Formule moléculaire |
C9H10N4O2S2 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
6-(1-methylimidazol-2-yl)sulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H10N4O2S2/c1-13-5-4-11-9(13)16-8-3-2-7(6-12-8)17(10,14)15/h2-6H,1H3,(H2,10,14,15) |
Clé InChI |
ZOQFIMFLUVZTKD-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SC2=NC=C(C=C2)S(=O)(=O)N |
SMILES canonique |
CN1C=CN=C1SC2=NC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



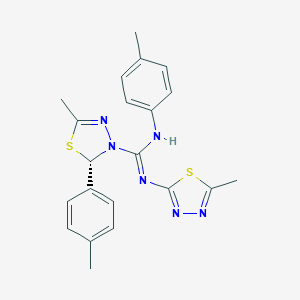
![N-[3,4-dihydro-2(1H)-isoquinolinyl(5-methyl-2-(4-methylphenyl)-1,3,4-thiadiazol-3(2H)-yl)methylene]-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine](/img/structure/B215037.png)
![(E)-1-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-1-[4-[(E)-C-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)carbonimidoyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215040.png)
![N-{5-methyl-3-[{5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-1,3,4-thiadiazol-3-yl}(phenyl)methyl]-1,3,4-thiadiazol-2-ylidene}-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine](/img/structure/B215041.png)
![3-[{4-nitrophenyl}(5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-1,3,4-thiadiazol-3(2H)-yl)methyl]-5-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B215042.png)
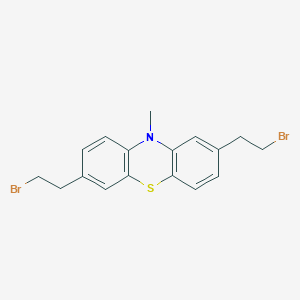
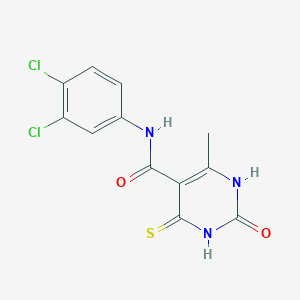
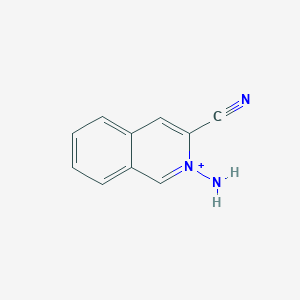
![methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215048.png)
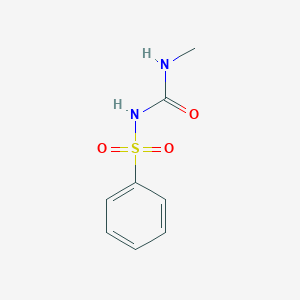
![N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide](/img/structure/B215052.png)
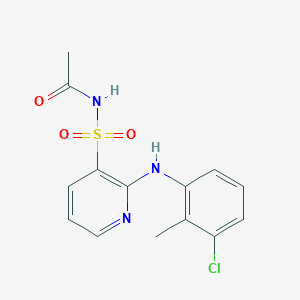
![N-acetyl-4-[(3,4-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215055.png)
![N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215059.png)